5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Description
5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a pyrazole ring, and a pyridine ring
Properties
IUPAC Name |
5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S2/c15-13-1-2-14(22-13)23(20,21)17-8-10-19-9-5-12(18-19)11-3-6-16-7-4-11/h1-7,9,17H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVCOTAXSJKUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the pyridine ring: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Formation of the thiophene ring: The pyridine-pyrazole intermediate is then subjected to cyclization with a thiophene precursor.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and pyrazole rings undergo oxidation under controlled conditions:
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Thiophene ring oxidation : Hydrogen peroxide () or potassium permanganate () in acidic media converts the thiophene moiety into a sulfone or sulfoxide derivative. This modifies electronic properties and enhances polarity.
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Pyrazole oxidation : The pyrazole nitrogen can be oxidized to form N-oxide derivatives, increasing solubility and altering biological activity.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Thiophene oxidation | (30%), , 60°C | Sulfone formation |
| Pyrazole oxidation | , aqueous acetone | N-oxide generation |
Reduction Reactions
The sulfonamide group and pyridine ring participate in reduction:
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Sulfonamide reduction : Sodium borohydride () reduces the sulfonamide to a thioether, though yields are moderate (45–60%).
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Pyridine reduction : Lithium aluminum hydride () selectively reduces the pyridine ring to piperidine under anhydrous conditions, altering conformational flexibility.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonamide reduction | , ethanol, reflux | Thioether formation |
| Pyridine reduction | , THF, 0°C | Piperidine derivative |
Electrophilic Aromatic Substitution (EAS)
The chloro group on the thiophene ring directs electrophiles to the 4-position:
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Nitration : Nitrating mixtures () yield 4-nitro derivatives, though steric hindrance from adjacent groups limits regioselectivity.
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Halogenation : Bromine () in acetic acid substitutes the 4-position, forming dibromo products.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient thiophene ring undergoes NAS with strong nucleophiles:
-
Amination : Reaction with ammonia () at 120°C replaces the chloro group with an amine, forming 5-amino derivatives.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | , 50°C | 4-Nitro product |
| Bromination | , , 25°C | 4-Bromo derivative |
| Amination | , , 120°C | 5-Amino substitution |
Sulfonamide Functionalization
The sulfonamide group reacts with amines or alcohols:
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Aminolysis : Primary amines (e.g., methylamine) displace the sulfonamide group, forming secondary sulfonamides at 80°C.
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Alcoholysis : Ethanol in the presence of cleaves the sulfonamide bond, yielding thiophene-2-sulfonic acid.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Aminolysis | Methylamine, , 80°C | Secondary sulfonamide |
| Alcoholysis | , , reflux | Sulfonic acid derivative |
Pyrazole Ring Modifications
-
Alkylation : The pyrazole nitrogen reacts with alkyl halides (e.g., methyl iodide) in , forming N-alkylated derivatives.
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Cycloaddition : The pyrazole participates in [3+2] cycloadditions with acetylene derivatives, forming fused tricyclic systems .
Pyridine Coordination
The pyridine nitrogen acts as a ligand in metal complexes (e.g., with ), enabling catalytic applications.
Stability Under Acidic/Basic Conditions
-
Acidic conditions : Stable in dilute (< 1 M) but hydrolyzes at higher concentrations.
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Basic conditions : Degrades in (> 2 M) via sulfonamide cleavage.
Key Findings
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide exhibit notable antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis pathways .
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, related compounds have shown GI50 values indicating effective growth inhibition at low concentrations, suggesting that structural modifications can enhance antiproliferative effects.
Targeted Therapy
The unique structure of this compound allows it to serve as a scaffold for developing targeted therapies. Its interactions with specific cellular targets make it a candidate for designing drugs that can selectively act on cancer cells while minimizing effects on normal tissues .
Combination Therapies
There is growing interest in using this compound in combination with other therapeutic agents to enhance efficacy against resistant bacterial strains and cancer cells. Studies have suggested that combining sulfonamides with other antibiotics or chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes .
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) demonstrating potency comparable to established antibiotics .
Evaluation of Antiproliferative Activity
Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. This suggests that structural modifications can lead to enhanced antiproliferative effects .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | This compound | < 25 µg/mL | Effective against MRSA |
| Antiproliferative | Related sulfonamide derivatives | GI50 values from 38 nM | Significant growth inhibition in cancer cell lines |
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-sulfonamide: Similar in structure but lacks the pyrazole and pyridine rings.
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide: Similar but without the chlorine atom.
Uniqueness
5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.9 g/mol. The compound features a thiophene ring, a pyrazole moiety, and a pyridine substituent, which contribute to its unique biological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, it has been evaluated against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited notable cytotoxicity with IC50 values indicating effective growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These results suggest that the compound can effectively inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise in anti-inflammatory assays. It was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition were found to be lower than those of standard anti-inflammatory drugs like diclofenac, indicating superior efficacy .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Its structural features allow it to bind to receptors that regulate cellular pathways related to growth and inflammation.
This dual mechanism makes it a versatile candidate for therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MCF7 Cell Line : A comprehensive study demonstrated that the compound induced apoptosis in MCF7 cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Inflammation Model : In vivo models showed that treatment with the compound significantly reduced edema in carrageenan-induced paw edema tests, confirming its anti-inflammatory properties.
Q & A
Q. Methodology :
- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and pyridinyl N) by growing single crystals in DMSO/water mixtures. For example, similar compounds show planar fused-ring systems with dihedral angles <5° between thiophene and pyridine rings .
- DFT Calculations : Validate observed bond lengths (e.g., S–N bond ~1.63 Å) against theoretical models (B3LYP/6-31G* basis set) to identify steric or electronic distortions .
Data Contradiction Analysis : Compare thermal displacement parameters (Ueq) to assess disorder, as seen in chlorobenzene ring orientations (50:50 disorder resolved using SHELXL) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodology :
- NMR : Confirm regiochemistry using <sup>1</sup>H NMR (e.g., pyrazole protons at δ 7.8–8.2 ppm; thiophene H at δ 6.9–7.1 ppm) and <sup>13</sup>C NMR (sulfonamide C–S at ~125 ppm) .
- IR : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹) and pyridinyl C=N (1600 cm⁻¹) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the ethyl linker region (δ 3.5–4.5 ppm) .
Advanced: How does this compound interact with 5-HT6 receptors, and how can partial agonism be evaluated?
Q. Methodology :
- cAMP Assays : Transfer HEK-293 cells with human 5-HT6 receptors. Measure cAMP accumulation using ELISA after treatment with forskolin (10 µM) to amplify signaling. Compare efficacy to reference ligands (e.g., SB-271046, an inverse agonist) .
- Constitutive Activity : Use mutant S267K 5-HT6 receptors to assess intrinsic activity. A partial agonist like E-6801 shows ~90% efficacy over basal cAMP, while inverse agonists reduce it by ~40% .
Data Interpretation : Resolve discrepancies in ligand efficacy by testing with/without forskolin, which enhances partial agonism (e.g., E-6837 efficacy increases from 23% to 207% in forskolin-treated cells) .
Basic: What purification strategies are effective for removing synthetic byproducts?
Q. Methodology :
- Recrystallization : Use ethanol/water (2:1) to isolate the sulfonamide product, removing unreacted thiophene-2-sulfonyl chloride .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate pyrazole intermediates (Rf ≈ 0.4) .
Advanced Tip : Use LC-MS (ESI+) to detect trace impurities (e.g., bromoethyl byproducts at m/z 245.1) and optimize gradient elution .
Advanced: How can computational modeling predict bioactivity against kinase targets?
Q. Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., CDK2). Key residues (e.g., Lys33, Glu81) form hydrogen bonds with the sulfonamide group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD <2 Å indicates favorable interactions .
Validation : Compare with experimental IC50 values from kinase inhibition assays (e.g., 0.5 µM for CDK2) .
Basic: What in vitro assays are suitable for preliminary toxicity screening?
Q. Methodology :
- MTT Assay : Test cytotoxicity in HepG2 cells (IC50 >50 µM suggests low toxicity) .
- hERG Binding : Use patch-clamp electrophysiology to assess cardiac risk (IC50 >10 µM preferred) .
Advanced Follow-up : Perform transcriptomic profiling (RNA-seq) to identify off-target pathways (e.g., apoptosis regulators like BAX/BCL-2) .
Advanced: How to resolve conflicting bioactivity data across different cell lines?
Q. Methodology :
- Receptor Density Quantification : Use qRT-PCR or flow cytometry to measure 5-HT6 receptor expression levels (e.g., HEK-293 vs. Cos-7 cells) .
- Pathway Inhibition : Pretreat cells with PTX (Gi inhibitor) to isolate cAMP-dependent effects. A >50% reduction in response suggests Gs coupling .
Case Study : In Cos-7 cells, constitutive receptor activity masks partial agonism, requiring forskolin augmentation for accurate profiling .
Basic: What solvents and conditions stabilize this compound during storage?
Q. Methodology :
- Solubility : Use DMSO for stock solutions (≥10 mM). Avoid aqueous buffers (pH >7) to prevent hydrolysis .
- Storage : Store at –20°C under argon; monitor degradation via HPLC every 6 months .
Advanced: How to design analogs to improve metabolic stability?
Q. Methodology :
- Metabolite ID : Incubate with liver microsomes (HLM) and analyze via UPLC-QTOF. Common sites: pyrazole N-ethyl oxidation .
- Structural Modifications : Replace the ethyl linker with cyclopropyl (synthesize via Buchwald–Hartwig amination) to block CYP3A4-mediated oxidation .
Validation : Measure t1/2 in HLM; >60 min indicates improved stability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
